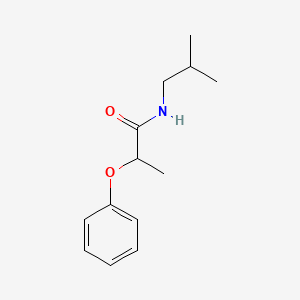

N-(2-methylpropyl)-2-phenoxypropanamide

Description

N-(2-methylpropyl)-2-phenoxypropanamide (CAS No. 37499-45-9) is a propanamide derivative characterized by a phenoxy group at the second carbon of the propanamide backbone and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol.

Properties

IUPAC Name |

N-(2-methylpropyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)11(3)16-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLXTEZABWRBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

| Compound Name | N-Substituent | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(2-methylpropyl)-2-phenoxypropanamide | 2-methylpropyl | 37499-45-9 | C₁₃H₁₉NO₂ | 221.30 |

| N-(2-methoxyethyl)-2-phenoxypropanamide | 2-methoxyethyl | 349421-02-9 | C₁₂H₁₇NO₃ | 223.27 |

| N-cycloheptyl-2-phenoxypropanamide | cycloheptyl | 349423-88-7 | C₁₆H₂₁NO₂ | 259.35 |

| N-(3-Isopropoxy-propyl)-2-phenoxy-propanamide | 3-isopropoxypropyl | 831179-32-9 | C₁₅H₂₃NO₃ | 265.35 |

Key Observations :

- Polarity: The 2-methoxyethyl group in N-(2-methoxyethyl)-2-phenoxypropanamide introduces polarity, likely improving aqueous solubility compared to the isobutyl analog .

- Steric Effects : Bulky substituents like cycloheptyl may hinder binding to target proteins, whereas smaller groups (e.g., 2-methylpropyl) optimize steric compatibility in active sites .

Comparison with Non-Phenoxy Amides

N-benzyl-N-(4-{2-[(2-methylpropyl)amino]-2-oxoethyl}phenyl)propanamide ()

- Structure : Features a benzyl group and a phenyl ring, increasing aromaticity and molecular weight (C₂₃H₂₉N₂O₂; MW: 377.50 g/mol).

2-(ethylamino)-N-(2-methylpropyl)propanamide ()

- Structure: Substitutes the phenoxy group with an ethylamino moiety (C₉H₂₀N₂O; MW: 172.27 g/mol).

Pharmacological Context from Broader Evidence

- NSAID Analogs: Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid) shares the 2-methylpropyl group but acts as a carboxylic acid-based prostaglandin inhibitor. This highlights how functional group variation (amide vs. acid) dictates mechanism and therapeutic use .

- Antiepileptic Amides: Ispinesib mesylate (), a benzamide derivative, demonstrates the role of complex N-substituents in targeting enzymes like kinesins, suggesting that this compound could be optimized for similar specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-2-phenoxypropanamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves amide bond formation under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or side reactions. Solvents like dimethylformamide (DMF) and bases such as potassium carbonate are commonly used to promote coupling reactions . For impurity control, chromatographic purification (e.g., flash chromatography) or recrystallization is recommended, as demonstrated in analogous compounds with amide backbones .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-methylpropyl)-2-phenoxypropanamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for verifying the phenoxy and methylpropyl substituents. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and purity. For example, HRMS data with <2 ppm error is standard for validating synthetic products .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). HPLC or LC-MS can monitor degradation products, focusing on hydrolysis of the amide bond or oxidation of the phenoxy group, as observed in structurally similar compounds .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Cell-based assays (e.g., cytotoxicity via MTT) and enzyme inhibition studies (e.g., fluorescence-based kinetic assays) are recommended. For example, phenoxypropanamide derivatives have been screened against kinases or proteases due to their structural mimicry of natural substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data for N-(2-methylpropyl)-2-phenoxypropanamide across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, solvent DMSO concentration). Standardize protocols using controls like known enzyme inhibitors and validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-referencing with structurally related compounds’ data can clarify mechanisms .

Q. What role does stereochemistry play in the compound’s reactivity and biological activity?

- Methodological Answer : Chiral centers in analogous compounds (e.g., racemic impurities in propanamide derivatives) significantly impact receptor binding. Use chiral HPLC or asymmetric synthesis to isolate enantiomers. Comparative bioactivity assays (e.g., IC₅₀ values for each enantiomer) can identify stereospecific effects .

Q. What challenges arise in formulating N-(2-methylpropyl)-2-phenoxypropanamide for drug delivery systems?

- Methodological Answer : Poor aqueous solubility is a common issue. Strategies include nanoformulation (liposomes or polymeric nanoparticles) or prodrug design (e.g., ester derivatives). Physicochemical properties (logP, pKa) should guide excipient selection, as demonstrated in studies on phenoxypropanamide-based therapeutics .

Q. How can metabolic pathways of this compound be mapped to identify potential toxic metabolites?

- Methodological Answer : Use hepatic microsome assays (human or rodent) with LC-MS/MS to detect phase I/II metabolites. Focus on oxidation of the methylpropyl chain or cleavage of the amide bond. Comparative studies with deuterated analogs can confirm metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.